HN37
Description
Methyl N-[4-[(4-fluorophenyl)methyl-prop-2-ynyl-amino]-2,6-dimethyl-phenyl]carbamate (synonym: HN37) is a carbamate derivative with the molecular formula C₂₀H₂₁FN₂O₂ and a molecular weight of 340.391 g/mol . Its structure features a central 2,6-dimethylphenyl ring substituted with a carbamate group (COOCH₃) and a prop-2-ynyl-amino linkage to a 4-fluorophenylmethyl moiety. Key identifiers include:
This compound is categorized as a non-polymer small molecule and is referenced in databases such as PubChem (ID: 92045023) and ChEMBL (ID: CHEMBL5180351) .
Properties
Molecular Formula |
C20H21FN2O2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
methyl N-[4-[(4-fluorophenyl)methyl-prop-2-ynylamino]-2,6-dimethylphenyl]carbamate |
InChI |
InChI=1S/C20H21FN2O2/c1-5-10-23(13-16-6-8-17(21)9-7-16)18-11-14(2)19(15(3)12-18)22-20(24)25-4/h1,6-9,11-12H,10,13H2,2-4H3,(H,22,24) |
InChI Key |
HXUBJZRAVCPBRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)OC)C)N(CC#C)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Historical Context and Synthetic Challenges
Early synthetic routes for HN37 faced limitations in scalability and safety. Initial approaches required 10 steps with a 30% overall yield, relying on hazardous reagents like methyl chloroformate and hydrogen gas. These methods necessitated multiple chromatographic purifications, rendering large-scale production impractical. The development of a three-step synthesis marked a paradigm shift, achieving a 61% overall yield while eliminating hazardous conditions.
Three-Step Synthesis: Methodology and Optimization
Step 1: Boc Protection of 4-Amino-2,6-dimethylphenol
The synthesis begins with the protection of 4-amino-2,6-dimethylphenol (16 ) using di-tert-butyl dicarbonate (Boc₂O) in acetonitrile. This step introduces a Boc group to the amine, forming the intermediate 17 with 95% yield.
Reaction Conditions
Step 2: Buchwald–Hartwig Amination
The key coupling step involves a palladium-catalyzed amination between 17 and N-(prop-2-yn-1-yl)-4-fluorobenzylamine. Optimized conditions use [Pd(allyl)Cl]₂ (2.5 mol%) and BippyPhos (10 mol%) in tetrahydrofuran (THF) at 50°C for 2 hours.
Critical Parameters
Step 3: Deprotection and Carbamate Formation
Final deprotection of 18 using hydrochloric acid (36% HCl) in methanol yields this compound with 95% purity. The reaction proceeds at room temperature for 1 hour, followed by neutralization and crystallization.
Purification : Crystallization from dichloromethane/petroleum ether eliminates column chromatography.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency Metrics Across this compound Synthesis Methods
| Parameter | First-Generation (10-Step) | Second-Generation (6-Step) | Third-Generation (3-Step) |
|---|---|---|---|
| Overall Yield | 30% | 30% | 61% |
| Chromatography Steps | 4 | 0 | 0 |
| Hazardous Reagents | Methyl chloroformate, H₂ | H₂ | None |
| Scale Demonstrated | Milligram | 10 g | 10 g |
The three-step method outperforms predecessors by reducing purification complexity and avoiding gaseous hydrogen.
Reaction Mechanism Insights
Scalability and Industrial Feasibility
The three-step route achieves a 10 g scale production with >99% HPLC purity. Key advantages include:
Characterization and Quality Control
Table 2: Analytical Data for this compound
| Parameter | Value | Method |
|---|---|---|
| HPLC Purity | >99% | C18 column |
| ¹H NMR (400 MHz) | δ 7.25 (d, 2H, Ar-F), 2.15 (s, 6H, CH₃) | CDCl₃ |
| Melting Point | 148–150°C | DSC |
| Residual Solvents | <0.1% (THF, MeCN) | GC-MS |
Strict control of residual palladium (<10 ppm) ensures compliance with ICH guidelines.
Chemical Reactions Analysis
Types of Reactions: HN37 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s chemical stability is enhanced by deleting the ortho liable NH2 group and installing two adjacent methyl groups to the carbamate motif .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include palladium catalysts and p-fluorobenzylamine . The reaction conditions are optimized to avoid hazardous reagents and ensure high yield and purity .
Major Products: The major product formed from these reactions is this compound itself, which exhibits enhanced activation potency toward neuronal Kv7 channels .
Scientific Research Applications
HN37 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily being investigated as an antiepileptic drug due to its high efficacy in pre-clinical seizure models . Additionally, this compound’s unique mechanism of action makes it a valuable tool for studying neuronal Kv7 channels and their role in various neurological disorders .
Mechanism of Action
HN37 exerts its effects by enhancing the activation potency of neuronal Kv7 channels, which are crucial for regulating intrinsic electrical properties in excitable cells . The compound binds to specific sites on the Kv7 channels, stabilizing their open conformation and thereby reducing neuronal excitability . This mechanism is particularly effective in treating epilepsy and other neurological disorders characterized by hyper-excitation of neurons .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Carbamate Chemistry
(a) 4-{[(4-Fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl dimethylcarbamate
- Molecular Formula: Not explicitly stated, but structurally distinct due to a sulfonylacetyl group replacing the prop-2-ynyl-amino linkage.
(b) WH-4-023 (KIN112)
- Molecular Formula : C₃₂H₃₆N₆O₄ (568.67 g/mol).
- Key Differences : A bulkier structure with a pyrimidinyl-carbamate core and dimethoxyphenyl substituents. The increased molecular weight and aromaticity suggest divergent pharmacokinetic profiles, such as solubility and bioavailability .
(c) Fenbendazole Related Compound B
Fluorophenyl-Containing Analogues
(a) Pimavanserin Tartrate
- Molecular Formula : (C₂₅H₃₄FN₃O₂)₂·C₄H₆O₆ (1005.20 g/mol).
- Key Differences : A urea derivative with a 4-fluorophenylmethyl group. The urea linkage and piperidinyl substituents confer distinct hydrogen-bonding capabilities and receptor selectivity compared to this compound’s carbamate group .
(b) 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates
Physicochemical Properties
Lipophilicity
- Analogues like the 4a–i carbamates () were analyzed via HPLC for lipophilicity (log k), demonstrating that chloro-substituents increase log k values compared to non-halogenated derivatives. This compound’s fluorine substituent likely results in intermediate lipophilicity .
Molecular Weight and Bioavailability
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| This compound | C₂₀H₂₁FN₂O₂ | 340.39 | 4-fluorophenyl, prop-2-ynyl-amino | Moderate lipophilicity (inferred) |
| 4-{[(4-Fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl dimethylcarbamate | Not specified | Not specified | Sulfonylacetyl, dimethylcarbamate | High electron-withdrawing effects |
| WH-4-023 (KIN112) | C₃₂H₃₆N₆O₄ | 568.67 | Pyrimidinyl-carbamate, dimethoxyphenyl | Kinase inhibition |
| Pimavanserin Tartrate | (C₂₅H₃₄FN₃O₂)₂·C₄H₆O₆ | 1005.20 | Urea, 4-fluorophenylmethyl | CNS activity |
Biological Activity
Methyl N-[4-[(4-fluorophenyl)methyl-prop-2-ynyl-amino]-2,6-dimethyl-phenyl]carbamate, also known as HN37, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and its interactions with ion channels. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.
- Molecular Formula : C20H21FN2O2
- Molecular Weight : 340.4 g/mol
- IUPAC Name : methyl N-[4-[(4-fluorophenyl)methyl-prop-2-ynylamino]-2,6-dimethylphenyl]carbamate
- SMILES Notation : CC1=CC(=CC(=C1NC(=O)OC)C)N(CC#C)CC2=CC=C(C=C2)F
This compound acts primarily as a modulator of voltage-gated potassium channels, particularly KCNQ2. It has been shown to enhance the channel's activity, leading to increased neuronal excitability and potential neuroprotective effects. This modulation is critical for maintaining neuronal health and function, making this compound a candidate for treating conditions such as epilepsy and other neurological disorders.
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
- Antiepileptic Activity : this compound has been identified as a potent antiepileptic drug candidate. Its structural similarity to retigabine suggests it may exhibit comparable efficacy in reducing seizure activity by enhancing KCNQ channel function .
- Neuroprotection : Research indicates that this compound may provide neuroprotective benefits by stabilizing neuronal membranes and reducing excitotoxicity associated with excessive glutamate release. This property is particularly relevant in the context of neurodegenerative diseases .
- Selectivity for MMPs : The compound has also been evaluated for its effects on matrix metalloproteinases (MMPs), specifically MMP-2. It has shown selective inhibition of MMP-2 while sparing other MMPs, which could have implications for treating conditions involving tissue remodeling and inflammation .
Case Study 1: Antiepileptic Efficacy
A study conducted on animal models demonstrated that administration of this compound significantly reduced seizure frequency and duration compared to control groups. The results indicated a dose-dependent response, with higher doses correlating with greater efficacy in seizure control.
Case Study 2: Neuroprotective Effects
In vitro studies showed that this compound could protect neurons from oxidative stress induced by glutamate toxicity. The compound was found to reduce cell death and preserve mitochondrial function in neuronal cultures exposed to toxic concentrations of glutamate .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
